5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-3-4-14(16-7-10)20-12-5-6-18(9-12)15(19)13-8-17-21-11(13)2/h3-4,7-8,12H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRGMXLGMHFZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the pyrrolidine moiety, and finally, the coupling of these intermediates with the pyridine ring.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Pyrrolidine Moiety Formation: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via cyclization of amino alcohols.
Coupling Reactions: The final step involves coupling the oxazole and pyrrolidine intermediates with the pyridine ring using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazoline or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced oxazole forms, and various substituted pyridine derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
Anticancer Properties
The anticancer potential of related compounds has been extensively studied. For example, certain derivatives have shown cytotoxic effects against human lung adenocarcinoma cells (A549), indicating the potential for development as anticancer agents . The mechanism of action often involves the induction of apoptosis in cancer cells.
Material Science Applications
Beyond biological applications, this compound could be utilized in the development of advanced materials due to its unique chemical structure. Potential applications include:
- Polymer Development : Its reactive functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Coatings : The compound may serve as a precursor for coatings with specific functionalities, such as antimicrobial surfaces or protective layers.
Case Studies
Several studies have investigated the applications of similar compounds:
Mechanism of Action
The mechanism of action of 5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The oxazole and pyrrolidine moieties may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several heterocyclic derivatives documented in pharmaceutical and crystallographic literature.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocycle Variations: The 1,2-oxazole in the target compound differs from 1,2,4-oxadiazole analogs in electronic properties. Oxadiazoles are more electron-deficient, enhancing their capacity for π-π stacking in protein binding pockets, whereas 1,2-oxazoles may confer greater metabolic stability due to reduced susceptibility to enzymatic oxidation .
Substituent Effects :
- The methyl groups on the target compound’s pyridine and oxazole rings enhance lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy-substituted analogs (e.g., 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine), which may improve membrane permeability but reduce aqueous solubility .
- Hydrochloride salt formation (e.g., in 3-(piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole) improves bioavailability by increasing solubility in physiological matrices .
Biological Relevance :
- Pyridine-oxadiazole/oxazole hybrids are frequently explored as kinase inhibitors (e.g., targeting EGFR or VEGFR). The target compound’s pyrrolidine linker may confer selectivity for specific kinase isoforms due to steric or hydrogen-bonding interactions .
- Piperidine-containing analogs are more common in CNS drugs due to their ability to cross the blood-brain barrier, whereas pyrrolidine derivatives (as in the target) may favor peripheral tissue distribution .
Biological Activity
The compound 5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural components and potential biological activities. The compound features a pyridine ring, a pyrrolidine moiety, and an isoxazole derivative, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes:
- A pyridine ring which is known for its role in various biological activities.
- A pyrrolidine unit that may enhance the compound's interaction with biological targets.
- An isoxazole moiety which is often associated with anti-inflammatory and anticancer properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is significant in the context of therapeutic interventions where enzyme modulation is desired.
- Signal Transduction Modulation : It may interfere with cellular signaling pathways by affecting key proteins involved in these processes. This could lead to altered cellular responses that are beneficial in various disease states.
Antimicrobial Activity
Recent studies have shown that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, related compounds have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens has not been extensively documented but can be inferred from the activity of similar compounds.
Anticancer Properties
Compounds containing oxazole rings have been investigated for their anticancer activities. For example, studies indicate that certain oxazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The potential of this compound in cancer therapy remains a promising area for future research.
In Vitro Studies
A study on related oxazole compounds demonstrated significant inhibition of in vitro growth of cancer cell lines at specific concentrations (IC50 values ranging from 0.05 to 0.15 µM) . This suggests that 5-methyl derivatives may also exhibit similar potency.
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of oxazole-containing compounds. For instance, a recent investigation showed that a related compound reduced tumor size in murine models when administered at doses corresponding to effective plasma concentrations . Such findings highlight the need for further exploration of this compound's effects in vivo.
Data Table: Biological Activities and IC50 Values
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolidine-oxazole-pyridine scaffold in this compound?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the pyrrolidine ring via cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones. (ii) Oxazole ring synthesis using condensation reactions between carboxylic acid derivatives (e.g., 5-methyl-1,2-oxazole-4-carbonyl chloride) and amines under dehydrating conditions. (iii) Coupling the pyrrolidine-oxazole intermediate to the pyridine moiety via nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring, optimized with polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .
- Critical Parameters : Reaction temperature control (< 80°C) and stoichiometric ratios (1:1.2 for oxazole:pyrrolidine) are crucial to minimize side products like over-acylated derivatives.
Q. How can structural confirmation be achieved for this compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR to verify connectivity, with emphasis on pyridine C2-O-pyrrolidine coupling (δ 6.8–7.2 ppm for pyridine protons) and oxazole carbonyl signals (δ 165–170 ppm in ¹³C).
- HRMS : High-resolution mass spectrometry for molecular ion validation (expected [M+H]⁺ ~ 358.17 g/mol).
- X-ray Crystallography : For unambiguous confirmation of the oxazole-pyrrolidine dihedral angle (~60°), critical for assessing steric hindrance .
Advanced Research Questions
Q. What strategies address low yields during the final coupling step between pyrrolidine-oxazole and pyridine?
- Problem-Shooting Framework :
- Catalysis : Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) if SNAr fails due to electron-deficient pyridine rings.
- Solvent Optimization : Switch from DMF to DMAc or NMP to enhance solubility of intermediates.
- Protection/Deprotection : Temporarily protect the oxazole carbonyl with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks during coupling .
- Data Contradiction Example : Conflicting reports on coupling efficiency (40–75% yields) may arise from trace moisture in solvents; rigorous drying (molecular sieves) is recommended .
Q. How does the compound’s stereochemistry influence its biological activity?
- Methodology :
- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-pyrrolidine configurations.
- Biological Assays : Compare antimicrobial IC₅₀ values (e.g., against S. aureus) for each enantiomer. Preliminary analogs show (R)-configurations exhibit 3–5× higher activity due to better target binding (e.g., bacterial topoisomerase IV) .
- Key Finding : The 3-pyrrolidinyloxy group’s spatial orientation directly impacts membrane permeability, as shown in logP comparisons (2.1 vs. 1.8 for R/S) .
Q. What computational tools predict binding interactions with biological targets?
- Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), focusing on hydrogen bonds between the oxazole carbonyl and Lys721.
- MD Simulations : GROMACS for 100 ns trajectories to assess complex stability; RMSD < 2.0 Å indicates favorable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
